N-Nitrosopendimethalin

Description

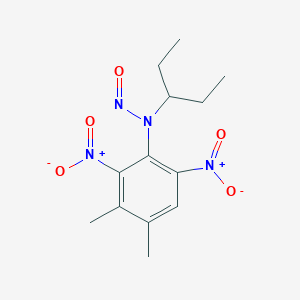

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHBNYMMGYGFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022078 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68897-50-7 | |

| Record name | Nitroso-pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N Nitrosopendimethalin Formation Pathways and Mechanisms

Industrial and Manufacturing Process-Related Formation

The synthesis of pendimethalin (B1679228) inadvertently creates conditions conducive to the formation of N-Nitrosopendimethalin as a significant byproduct. google.com Conventional manufacturing processes can result in crude pendimethalin containing between 10% and 30% of this N-nitroso compound by weight. google.com

Precursor Reactants and Reaction Conditions in Synthesis

The primary precursor for this compound is the pendimethalin molecule itself, or its immediate aniline (B41778) precursor, N-(1-ethylpropyl)-3,4-dimethylaniline. rsc.orgresearchgate.net The formation occurs during the nitration step of pendimethalin synthesis, where a nitrosating agent reacts with the secondary amine group of the pendimethalin precursor. artmolecule.fr

The synthesis of pendimethalin typically involves a two-step nitration process. beilstein-journals.org Initially, the aniline precursor is treated with dilute nitric acid. rsc.org This is followed by a second step using a more concentrated nitric acid solution. rsc.org Mixed acids, specifically nitric and sulfuric acids, are often employed as nitrating agents. The reaction is conducted in a chlorinated solvent, such as 1,2-dichloroethane, to manage viscosity and control the exothermic nature of the reaction. rsc.org

Table 1: Precursor Reactants and Key Synthesis Parameters

| Reactant/Parameter | Description | Source |

|---|---|---|

| Primary Precursor | N-(1-ethylpropyl)-3,4-dimethylaniline | rsc.orgresearchgate.net |

| Nitrating Agents | Nitric acid (35-70%), often with sulfuric acid as a catalyst. | |

| Solvents | Chlorinated solvents (e.g., 1,2-dichloroethane). | rsc.org |

| Temperature | 50-60°C for initial nitration, increasing to 55-70°C for secondary reactions. |

Chemical Mechanisms of N-Nitrosation during Production

N-nitrosation during pendimethalin production is a competing reaction to the desired dinitration. The mechanism involves the reaction of a nitrosating agent, derived from nitric acid, with the secondary amine of the pendimethalin precursor. Under the acidic conditions of the nitration process, nitrous acid (HNO₂) can be formed, which then acts as the primary nitrosating agent. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic nitrosonium ion (NO⁺), which is in equilibrium with nitrous acid. This is followed by deprotonation to yield the N-nitrosamine. The presence of excess nitric acid can favor the formation of this compound.

Influence of Process Parameters on Formation Efficiency and Yield

Several process parameters significantly influence the formation and yield of this compound.

Acid Concentration: Higher concentrations of nitric acid (≥68%) can increase the rate of nitrosation.

Reaction Time: Prolonged reaction times can lead to an increase in the formation of N-nitroso byproducts.

Temperature: While the initial nitration occurs at 50-60°C, temperatures below 60°C can favor nitrosation. However, post-synthesis thermal decomposition at much higher temperatures (120-180°C) is used to reduce the N-nitroso content.

Molar Ratios: A molar ratio of nitric acid to the aniline precursor greater than 2:1 tends to favor the formation of nitroso byproducts.

Catalysts and Scavengers: The use of scavengers like sulfamic acid and urea (B33335) can reduce the yield of this compound by 40-60%. Conversely, catalysts like ferric chloride (FeCl₃) can be used post-synthesis to aid in the conversion of the nitroso compound to the desired amine. google.com

Modern manufacturing techniques, such as the use of continuous flow microreactors, aim to minimize the formation of this compound by offering precise control over reaction parameters like residence time and temperature, thereby significantly reducing the formation of this impurity to less than 100 ppm. rsc.org

Table 2: Influence of Process Parameters on this compound Formation

| Parameter | Effect on Formation | Source |

|---|---|---|

| High Nitric Acid Concentration | Increases nitrosation rate. | |

| Prolonged Reaction Time | Increases N-nitroso byproduct formation. | |

| Low Temperature (<60°C) | Favors nitrosation during synthesis. | |

| High Temperature (120-180°C) | Decomposes this compound post-synthesis. | |

| High Molar Ratio (HNO₃:precursor >2:1) | Favors nitroso byproduct formation. | |

| Use of Scavengers (e.g., urea) | Reduces this compound yield. |

Environmental Formation Mechanisms

Beyond the industrial setting, this compound has the potential to form in the environment through various chemical and biological processes.

Biotic Nitrosation Pathways in Environmental Matrices

Microbial activity in soil and water can contribute to the formation of N-nitrosamines. This process, known as biotic nitrosation, involves the microbial reduction of nitrate (B79036) (NO₃⁻) to nitrite (B80452) (NO₂⁻). This microbially generated nitrite can then react with secondary amines, such as pendimethalin, under suitable environmental conditions (e.g., acidic pH) to form this compound. While specific studies on the biotic formation of this compound are limited, the general principles of microbial nitrite production and subsequent nitrosation are well-established. irost.ir Conversely, some microorganisms, such as Bacillus subtilis, have been shown to degrade pendimethalin through nitroreduction, which is an initial step in its detoxification in the environment. nih.gov

Abiotic Nitrosation Mechanisms in Natural Systems

Abiotic formation of this compound in the environment can occur through chemical reactions without the direct involvement of microorganisms. This primarily involves the reaction of pendimethalin with nitrosating agents present in soil and water. Nitrite ions (NO₂⁻), which can originate from various sources including agricultural runoff and atmospheric deposition, can react with pendimethalin, particularly under acidic conditions, to form this compound. Studies have also shown that dinitroaniline herbicides can undergo abiotic reductive transformations in the presence of reductants found in natural systems, such as surface-bound Fe(II) species. nih.gov The reaction rates are often dependent on pH, with increased rates observed at higher pH values in some systems. nih.gov Furthermore, the presence of certain minerals and organic matter in the soil can potentially influence the rate and extent of these abiotic reactions. researchgate.net

Environmental Occurrence and Distribution of N Nitrosopendimethalin

Detection and Quantification in Soil Systems

The detection and quantification of N-Nitrosopendimethalin in soil systems are critical for assessing its potential risk. As a nitrosamine (B1359907), its analysis often employs highly sensitive and specific analytical techniques.

Detailed Research Findings: Analytical methods for the detection of nitrosamines, including this compound, in environmental matrices like soil typically involve extraction followed by chromatographic separation and detection. Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their high sensitivity and specificity. For regulatory purposes, methods validated for nitrosamine detection, such as USEPA Method 521, which utilizes solid-phase extraction (SPE) and gas chromatography with chemical ionization (GC-CI), can be adapted for soil samples to achieve trace-level quantification.

In research settings, the metabolism of [14C]-labeled this compound has been studied in soil isolates, with identification of metabolites carried out using chemical ionization and electron impact mass spectrometry. researchgate.net Such studies are vital for understanding its degradation pathways but are not routine monitoring methods. A study on the degradation of this compound in anaerobic soil also utilized extraction and subsequent analysis to identify its metabolites, demonstrating that after 14 days, a significant portion of the initial compound was transformed. sdstate.edu

While general analytical strategies for nitrosamines are well-established, specific, and standardized methods for the routine monitoring of this compound in diverse soil types are not widely documented in publicly available literature. The development of such methods is essential for generating robust data on its environmental concentrations.

Table 1: General Analytical Techniques for Nitrosamine Detection in Environmental Samples

| Analytical Technique | Abbreviation | Key Features |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity and specificity, suitable for a wide range of compounds. |

| Gas Chromatography-Chemical Ionization | GC-CI | Often used in regulatory methods for trace-level quantification. |

| Solid-Phase Extraction | SPE | A common sample preparation and concentration technique. |

| Chemical Ionization Mass Spectrometry | CI-MS | Used for the identification of metabolites in research studies. researchgate.net |

| Electron Impact Mass Spectrometry | EI-MS | Also used for structural elucidation of degradation products. researchgate.net |

Presence and Distribution in Aquatic Environments (e.g., Rivers, Lakes, Groundwater)

The contamination of aquatic environments with this compound is a potential concern due to the water solubility and mobility of its parent compound, pendimethalin (B1679228), under certain conditions. Pendimethalin can enter aquatic ecosystems through spray drift and surface runoff. publications.gc.ca

Detailed Research Findings: While specific monitoring data for this compound in aquatic environments is scarce, information on its parent compound, pendimethalin, provides an indication of potential contamination pathways. Pendimethalin has been detected in groundwater in some areas at concentrations ranging from 0.2 to 0.9 parts per billion (ppb). publications.gc.ca A maximum concentration of 18 ppb was detected in a surface water sample in Ohio. publications.gc.ca Furthermore, pendimethalin was frequently detected in rain samples in Ontario, Canada, in 2004, suggesting atmospheric transport and deposition as another route of entry into aquatic systems. publications.gc.ca

Table 2: Reported Detections of Pendimethalin (Parent Compound) in Aquatic Environments

| Environment | Location | Concentration | Citation |

|---|---|---|---|

| Groundwater | Limited areas in two US States | 0.2 to 0.9 ppb | publications.gc.ca |

| Surface Water | Ohio, USA | 18 ppb (maximum) | publications.gc.ca |

| Rain Samples | Ontario, Canada (2004) | Frequently detected (>80% of samples) | publications.gc.ca |

Note: This table shows data for the parent compound, pendimethalin, as specific data for this compound was not available.

Global and Regional Monitoring Studies on this compound Contamination

Systematic monitoring of this compound on a global or regional scale appears to be very limited, with most environmental studies focusing on the parent herbicide, pendimethalin.

Detailed Research Findings: The available literature does not point to any large-scale, systematic monitoring programs specifically targeting this compound in the environment. Regulatory documents and environmental assessments often focus on pendimethalin. For instance, a Canadian assessment noted the frequent detection of pendimethalin in rain samples in Ontario, which constitutes a piece of regional monitoring data for the parent compound. publications.gc.ca

The lack of specific monitoring studies for this compound means that its actual prevalence and concentration in various environmental compartments globally and regionally remain largely unknown. This data gap is significant for a thorough assessment of the environmental risks associated with this particular compound. The development and implementation of targeted monitoring programs would be necessary to address this.

Factors Influencing Environmental Persistence and Mobility in Diverse Media

The environmental persistence and mobility of this compound are influenced by a combination of its physicochemical properties and various environmental factors, including soil type, microbial activity, and sunlight.

Detailed Research Findings: this compound can form from pendimethalin through the reaction with nitrite (B80452) ions in soil or under acidic conditions. Once formed, its fate is governed by several degradation pathways. Studies have shown that this compound can undergo reduction in anaerobic soils. scribd.com In this process, one of the aromatic nitro groups is reduced to an amine, while the N-nitroso group remains intact. scribd.com

Microbial activity plays a significant role in the degradation of this compound. A Streptomyces species isolated from soil has been shown to metabolize the compound into several products. researchgate.netepa.gov Other research has identified that certain bacteria can metabolize nitroso compounds, which could contribute to environmental cleanup. The degradation of the parent compound, pendimethalin, is known to be influenced by soil temperature and moisture, with persistence decreasing as these factors increase. publications.gc.ca Pendimethalin is also known to be strongly adsorbed to soil, particularly soils with high organic carbon content, which limits its mobility. publications.gc.ca While specific mobility studies on this compound are limited, its physicochemical properties will dictate its movement in soil and water.

Abiotic factors can also play a role. For example, phototransformation of the parent compound pendimethalin is not considered a major degradation pathway on soil or in water. publications.gc.ca However, the influence of sunlight on the degradation of this compound specifically requires further investigation.

Table 3: Factors Influencing the Environmental Fate of this compound and its Parent Compound

| Factor | Influence on this compound/Pendimethalin | Details | Citation |

|---|---|---|---|

| Formation | Formation from Pendimethalin | Occurs via reaction with nitrite ions in soil or under acidic conditions. | |

| Microbial Degradation | Degradation of this compound | Metabolized by Streptomyces sp. and other bacteria. | researchgate.netepa.gov |

| Anaerobic Degradation | Transformation of this compound | Reduction of an aromatic nitro group observed in anaerobic soils. | scribd.com |

| Soil Adsorption | Mobility of Pendimethalin | Strongly adsorbs to soil, especially with high organic carbon, limiting mobility. | publications.gc.ca |

| Volatilization | Dissipation of Pendimethalin | Can be a significant pathway for the parent compound from moist soil and water. | publications.gc.ca |

| Phototransformation | Degradation of Pendimethalin | Not a major degradation pathway for the parent compound on soil or in water. | publications.gc.ca |

Environmental Fate and Transformation of N Nitrosopendimethalin

Abiotic Transformation Processes

Abiotic transformation involves processes that are not mediated by living organisms. These include degradation by light, water, and other chemical reactions in the environment.

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For N-nitrosamines, this process can be a significant route of degradation. The N-N bond in nitrosamines is susceptible to breakage when exposed to ultraviolet (UV) light. nih.gov Specifically, N-nitrosodimethylamine (NDMA), a related compound, absorbs photons at a wavelength of 228 nm. nih.gov This absorption can lead to the cleavage of the N-N bond, forming various degradation products. nih.govmdpi.com The efficiency of photolysis can be influenced by the presence of other substances. For instance, in acidic solutions containing a nitrous acid scavenger, N-nitrosamines can be irreversibly degraded to parent amines and nitrogen gas (N2) and/or nitrous oxide (N2O) upon irradiation. nih.gov

The kinetics of photolytic degradation describe the rate at which the compound breaks down. For NDMA, direct UV photolysis follows pseudo-first-order kinetics. mdpi.com The rate of degradation is influenced by factors such as the intensity of the UV light. mdpi.com

Table 1: Factors Influencing Photolytic Degradation of Nitrosamines

| Factor | Effect on Degradation | Reference |

|---|---|---|

| UV Light Intensity | Proportional increase in degradation rate | mdpi.com |

| Presence of HNO2 Scavengers | Efficient and irreversible degradation | nih.gov |

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While pendimethalin (B1679228), the parent compound of N-nitrosopendimethalin, is stable under acidic and alkaline conditions, information specifically on the hydrolytic degradation of this compound is limited. epa.gov For some N-nitroso compounds, hydrolysis can occur, particularly in acidic aqueous solutions, leading to the formation of nitrous and nitric acids. archive.org However, the significance of this pathway for this compound in the environment is not well-documented.

Redox Transformation Mechanisms (e.g., Reduction)

Redox (reduction-oxidation) reactions involve the transfer of electrons between chemical species. The reduction of the nitro groups is a known transformation pathway for this compound. In anaerobic soils, the reduction of this compound has been observed. scribd.com One of the identified metabolites from this process is N-(1-ethylpropyl)-N-nitroso-4,5-dimethyl-6-nitrobenzene-1,2-diamine, indicating the reduction of one of the nitro groups. sdstate.edu The nitroreductase enzyme, found in bacteria such as Bacillus subtilis, can catalyze the reduction of the nitro groups in the parent compound, pendimethalin, leading to less toxic metabolites. This suggests a similar potential for the reduction of this compound.

Volatilization Dynamics from Soil and Water Systems

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The potential for a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. publications.gc.cak-state.edu For pendimethalin, the Henry's law constant of 1.26 × 10⁻⁵ atm·m³/mol suggests a potential to volatilize from moist soil and water. publications.gc.ca Volatilization can be a significant dissipation pathway, especially under warm, moist soil conditions. publications.gc.ca However, the volatilization of this compound from soil has been found to be very slow, with most of it occurring within the first few days after application. sdstate.edu This is in contrast to some other dinitroaniline herbicides which continue to volatilize for several weeks. sdstate.edu The low Henry's Law constant for another related compound, N-nitrosodi-n-propylamine (1.47x10⁻⁶ atm-m³/mol), also suggests that volatilization from water would be a relatively insignificant fate process. cdc.gov

Table 2: Physicochemical Properties Related to Volatilization

| Compound | Vapor Pressure | Henry's Law Constant (atm·m³/mol) | Volatilization Potential | Reference |

|---|---|---|---|---|

| Pendimethalin | 9.4 × 10⁻⁶ mm Hg at 25°C | 1.26 × 10⁻⁵ | Potential from moist soil and water | publications.gc.ca |

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

Microbial Degradation Pathways and Processes

Microbial degradation is a key process in the environmental fate of many organic compounds. Several microorganisms have been identified that can degrade pendimethalin, the parent compound of this compound. researchgate.net For instance, Bacillus subtilis Y3 can degrade pendimethalin through the action of a nitroreductase enzyme. Studies have shown that microbial degradation of related dinitroaniline herbicides can occur through nitroreduction, N-dealkylation, and cyclization to form benzimidazole. researchgate.net A Streptomyces species isolated from soil has been shown to metabolize both this compound and N-nitropendimethalin. epa.gov The degradation of pendimethalin in soil is mainly characterized by its incorporation into the organic soil structure. oekotoxzentrum.ch While specific pathways for this compound are not extensively detailed, the mechanisms observed for pendimethalin and other dinitroanilines, such as nitroreduction, are likely relevant. researchgate.net

Table 3: Microorganisms Involved in the Degradation of Related Compounds

| Microorganism | Compound Degraded | Degradation Pathway | Reference |

|---|---|---|---|

| Bacillus subtilis Y3 | Pendimethalin | Nitroreduction | |

| Streptomyces sp. | This compound, N-Nitropendimethalin | Metabolism | epa.gov |

| Sphingopyxis sp. | Butralin | Not specified | researchgate.net |

Bacterial Metabolism and Strain-Specific Pathways

Specific bacterial strains have demonstrated the ability to metabolize this compound, primarily through reduction and hydroxylation reactions.

Streptomyces sp. : A strain of Streptomyces isolated from soil has been shown to metabolize [14C]-N-Nitrosopendimethalin into several products. researchgate.net The primary metabolic pathway involves the reduction of a nitro group, a characteristic observed in all identified metabolites. researchgate.net Additionally, hydroxylation of the ring methyl groups occurs. researchgate.net

Bacillus subtilis : Research on the closely related parent compound, pendimethalin, reveals the capabilities of Bacillus subtilis. The strain Bacillus subtilis Y3 degrades pendimethalin through nitroreduction, a process that is also a key step in the breakdown of this compound. nih.gov This suggests a similar pathway may be involved in the degradation of this compound by B. subtilis. Studies have shown that B. subtilis can effectively degrade pendimethalin, with one experiment demonstrating 78% degradation of a 125 mg/L solution within seven days. irost.irirost.ir

The regulation of nitrogen metabolism in Bacillus subtilis is complex, involving regulatory proteins like GlnR and TnrA that respond to nitrogen availability. nih.gov This intricate regulatory network likely influences the bacterium's ability to metabolize nitrogen-containing compounds like this compound.

Fungal Metabolism and Degradation Capabilities

While specific studies on the fungal metabolism of this compound are limited, research on pendimethalin provides insights into potential fungal degradation pathways. Various fungi, including Fusarium oxysporum, Paecilomyces varioti, and the yeast Clavispora lusitaniae, have been shown to degrade pendimethalin. nih.gov These degradation processes often involve the reduction of nitro groups and oxidative reactions, suggesting that fungi could also play a role in the transformation of this compound in the environment. nih.gov

Enzyme-Mediated Biotransformation

The biotransformation of this compound is largely driven by specific enzymatic activities, with nitroreductases playing a central role.

Nitroreductase Activity : The initial and crucial step in the detoxification of pendimethalin, and likely this compound, is nitroreduction. nih.gov An enzyme identified as pendimethalin nitroreductase (PNR), purified from Bacillus subtilis Y3, is responsible for this reaction. nih.gov PNR catalyzes the reduction of the C-6 nitro group on the aromatic ring of pendimethalin. nih.gov This enzymatic action significantly reduces the toxicity of the parent compound. nih.gov Given the structural similarity, it is highly probable that PNR or similar nitroreductases are key to the biotransformation of this compound.

Identification and Characterization of Biotic Degradation Metabolites

The microbial degradation of this compound leads to the formation of several metabolites.

In anaerobic soil, [14C]-N-Nitrosopendimethalin is metabolized to N-(1-ethylpropyl)-N-nitroso-4,5-dimethyl-6-nitrobenzene-1,2-diamine . sdstate.edu This metabolite was identified through mass spectrometry and chromatographic comparisons. researchgate.netsdstate.edu Another significant metabolite identified from the anaerobic degradation of the related compound pendimethalin is a benzimidazole derivative, which is formed through a different pathway. sdstate.edu

The following table summarizes the identified biotic degradation metabolites:

| Parent Compound | Organism/Condition | Metabolite | Reference |

| This compound | Streptomyces sp. (soil isolate) | Products of nitro group reduction and ring methyl hydroxylation | researchgate.net |

| This compound | Anaerobic soil | N-(1-ethylpropyl)-N-nitroso-4,5-dimethyl-6-nitrobenzene-1,2-diamine | sdstate.edu |

| Pendimethalin | Anaerobic soil | Benzimidazole derivative | sdstate.edu |

Adsorption and Desorption Dynamics in Environmental Matrices

The movement and availability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles.

Pendimethalin, the parent compound, is known to be strongly adsorbed by soil, a characteristic that is positively correlated with the organic carbon content of the soil. publications.gc.ca This strong adsorption results in low mobility. publications.gc.ca The octanol-water partition coefficient (log Kow) for pendimethalin is 5.18, indicating a high potential for bioaccumulation. publications.gc.ca For this compound, a log P value of 4.26 has been reported, also suggesting a tendency to partition into organic phases rather than water. lgcstandards.comhpc-standards.com This strong adsorption to soil particles can reduce its availability for microbial degradation and transport.

The following table presents key partitioning coefficients for pendimethalin and this compound:

| Compound | log Kow / log P | Implication | Reference |

| Pendimethalin | 5.18 | High potential for bioaccumulation and strong soil adsorption | publications.gc.ca |

| This compound | 4.26 | High tendency to partition into organic matter | lgcstandards.comhpc-standards.com |

Influence of Environmental Factors on Transformation Rates

The rate at which this compound is transformed in the environment is dependent on several key factors.

pH : The degradation of pendimethalin has been shown to be influenced by pH, with optimal degradation occurring under alkaline conditions (pH 10). ekb.eg While pendimethalin itself is stable to hydrolysis at environmentally relevant pHs (5 to 9), the activity of microbial enzymes responsible for its degradation can be pH-dependent. publications.gc.ca

Temperature : The degradation of pendimethalin increases with rising soil temperatures. ekb.eg However, the thermal decomposition of this compound occurs at approximately 120°C, a temperature significantly lower than the decomposition temperature of pendimethalin (about 200°C). google.com This suggests that at elevated environmental temperatures, thermal degradation could contribute to the transformation of this compound.

Organic Carbon Content : Higher organic carbon content in soil leads to increased adsorption of pendimethalin, which can decrease its bioavailability for microbial degradation. publications.gc.caregulations.gov This relationship likely holds true for this compound as well, given its lipophilic nature.

Moisture : Soil moisture content affects microbial activity and thus the rate of biodegradation. For pendimethalin, degradation rates were found to be higher at 75% and 100% field capacity compared to 50%. ekb.eg Increased soil moisture generally enhances the persistence of pendimethalin in the terrestrial environment. regulations.gov

Advanced Analytical Methodologies for N Nitrosopendimethalin

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating N-Nitrosopendimethalin from the parent compound, pendimethalin (B1679228), and other components in a sample matrix. The choice of chromatographic method often depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. google.com It is particularly suitable for separating non-volatile compounds. A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. google.com For instance, one method specifies a C18 column (150mm x 4mm) with a mobile phase of acetonitrile and water in an 80:20 (v/v) ratio, at a flow rate of 1.0 mL/min, and detection at a wavelength of 254nm. google.com Under these conditions, this compound has a retention time of 3.36 minutes, while pendimethalin's retention time is 5.93 minutes. google.comgoogle.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. austinpublishinggroup.com This is achieved by using columns with smaller particle sizes (less than 2µm), which leads to increased efficiency. austinpublishinggroup.com The enhanced resolving power of UPLC is particularly advantageous for complex sample matrices, allowing for more accurate and faster analysis. austinpublishinggroup.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. publications.gc.ca While this compound itself is considered non-volatile, GC can be employed for the analysis of volatile nitrosamines that might be present as impurities. publications.gc.ca For instance, studies have used GC to confirm the absence of volatile N-nitrosamines in technical grade pendimethalin. publications.gc.ca One such analysis for pendimethalin residues utilized a nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds. acs.orgnih.gov In some cases, due to the thermal instability of compounds like this compound, it may decompose in the GC instrument, making direct analysis challenging. rsc.org

Ion Chromatography (IC) is a specialized chromatographic technique used for the separation and analysis of ionic species. thermofisher.com While direct applications of IC for this compound are less common, it plays a crucial role in monitoring nitrite (B80452) levels in manufacturing processes. thermofisher.com The presence of nitrite is a key factor in the formation of nitrosamines, as it can react with secondary or tertiary amines to form these impurities. thermofisher.com By using IC with UV detection, it is possible to quantify nitrite levels even in the presence of high concentrations of other ions like chloride, which can interfere with other detection methods. thermofisher.com This indirect application of IC is vital for quality control and for minimizing the potential for this compound formation. thermofisher.com

Gas Chromatography (GC) for Volatile Analysis

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound, especially at trace levels. It is often coupled with chromatographic techniques (LC-MS or GC-MS) to provide both separation and detection capabilities.

High-Resolution Accurate Mass (HRAM) Spectrometry provides highly selective and sensitive detection, enabling the identification and quantification of analytes at very low concentrations, such as parts per billion (ppb). nih.gov HRAM instruments, like the Orbitrap mass spectrometer, can be coupled with either GC or LC systems. nih.govrsc.org The high resolving power of HRAM allows for the accurate mass measurement of ions, which significantly enhances the confidence in compound identification by minimizing mass errors to within a few parts per million (ppm). nih.gov This capability is crucial for distinguishing target analytes from matrix interferences, making it a powerful tool for analyzing complex samples for nitrosamine (B1359907) impurities. rsc.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a highly sensitive and specific technique used for trace-level analysis of this compound. researchgate.net LC-MS/MS is a preferred method due to its high sensitivity and specificity for detecting nitrosamines. In an MS/MS system, a precursor ion (an ion of the target analyte) is selected in the first mass analyzer, fragmented, and then one or more product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection and quantification of analytes at very low levels. nih.gov For example, an HPLC-MS/MS method has been developed for the determination of pendimethalin in various matrices with quantification limits as low as 1 x 10⁻² μg/kg in tissues and sediments. researchgate.net The high selectivity and sensitivity of MS/MS make it an essential technique for regulatory compliance and ensuring the safety of products containing pendimethalin. veeprho.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of N-nitrosamines in various environmental samples. nih.gov This method offers high sensitivity and selectivity, which is crucial for identifying and quantifying trace levels of contaminants. core.ac.uk In the analysis of environmental waters, a fully automated method involving headspace solid-phase microextraction (SPME) followed by GC-MS-MS with chemical ionization has been developed for the determination of several N-nitrosamines. nih.gov

For optimal analysis, specific SPME fibers, such as divinylbenzene/carboxen/PDMS, are used. nih.gov The sample preparation and extraction are critical steps. Techniques like solid-phase extraction (SPE) are often employed to concentrate the analyte and remove matrix interferences before GC-MS analysis. The GC oven temperature is programmed to ramp up to ensure the separation of compounds, with typical final temperatures reaching around 320°C. chromatographyonline.com The mass spectrometer, often a triple quadrupole, provides excellent sensitivity and selectivity for the detection of pesticide residues. core.ac.uk

However, it is important to note that some compounds, including this compound, may decompose in the GC instrument, which can complicate analysis. rsc.org Despite this, GC-MS remains a powerful tool for monitoring N-nitrosamines in environmental matrices like water and soil.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the detection and quantification of nitrosamine impurities, including this compound, in complex matrices such as food and pharmaceutical products. researchgate.net This technique offers unparalleled sensitivity, selectivity, and precision, making it ideal for trace-level analysis. researchgate.net

For the analysis of nitrosamines in food, a method based on LC-MS/MS has been developed for various food groups like fish, meat, cheese, and beer. eurachem.org Sample preparation often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. eurachem.org In another application, a wooden-tip-based solid-phase microextraction (SPME) probe was developed for the simultaneous determination of nitrofuran metabolite derivatives in complex food matrices, followed by LC-MS/MS analysis. researchgate.net

The use of isotope-labeled internal standards, such as N-nitrosodimethylamine-d6 (NDMA-d6), is a common practice to enhance the precision of quantification by minimizing matrix effects. lcms.cz LC-MS/MS methods provide a faster alternative to traditional GC-MS methods for the analysis of nitrosamines. lcms.cz

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Type | Primarily for volatile and semi-volatile compounds in environmental samples. | Ideal for a wide range of compounds, including non-volatile and thermally labile ones, in complex matrices. researchgate.net |

| Sample Preparation | Often requires derivatization for non-volatile compounds; can involve SPME or SPE. nih.gov | Generally simpler sample preparation; can use techniques like QuEChERS or SPME. eurachem.orgresearchgate.net |

| Sensitivity | High sensitivity, often in the ng/L range. nih.gov | Extremely high sensitivity and selectivity, capable of detecting trace levels. researchgate.net |

| Limitations | Potential for thermal decomposition of labile compounds like this compound. rsc.org | Matrix effects can be a challenge, often mitigated by using internal standards. lcms.cz |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. FTIR spectroscopy can be a powerful tool for studying interactions in pre-polymerization solutions and can offer advantages over NMR in certain contexts. nih.gov The technique can detect characteristic vibrational frequencies of chemical bonds, which would be specific for the nitro groups (NO₂) and the N-nitroso group (N=O) in the this compound molecule.

Development and Validation of Analytical Methods

The development and validation of analytical methods are crucial to ensure that the results obtained are reliable, accurate, and fit for their intended purpose. eurachem.org This process is a requirement by regulatory bodies like the FDA and is essential for quality control in pharmaceutical and environmental analysis. nih.gov

Method validation encompasses several key parameters, including accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. wjarr.comelementlabsolutions.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. loesungsfabrik.denih.gov

There are several methods to determine LOD and LOQ, including:

Visual Examination: This is a non-instrumental method. loesungsfabrik.de

Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ. loesungsfabrik.de

Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD can be calculated as 3.3 * (standard deviation of the response / slope of the calibration curve), and the LOQ as 10 * (standard deviation of the response / slope of the calibration curve). sepscience.com

For nitrosamines in water, a validated GC-MS-MS method reported LODs ranging from 1 to 5 ng/L. nih.gov An LC-MS method for nine N-nitrosamines in water demonstrated detection limits ranging from 0.4 to 12 ng/L. lcms.cz In food matrices, the LOQ for several nitrosamines was determined to be 0.1 mg/kg using LC-MS/MS. eurachem.org For nitrofuran metabolites in food, LODs ranged from 0.009 to 0.131 µg/kg and LOQs from 0.027 to 0.369 µg/kg. researchgate.net

Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is typically expressed as the standard deviation or relative standard deviation of a series of measurements. mst.dk

Accuracy is the closeness of the analytical result to the true value. elementlabsolutions.com It is often assessed by analyzing a sample with a known concentration of the analyte or by recovery studies where a known amount of the analyte is added to a blank matrix. mst.dk For nitrofuran metabolites in food, average recoveries ranged from 87.5% to 112.7%. researchgate.net

Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. elementlabsolutions.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. elementlabsolutions.com

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Synthesis and Application of Certified Reference Materials for this compound

Certified Reference Materials (CRMs) are essential for ensuring the quality and traceability of analytical measurements. iaea.org They are used for method validation, calibration of instruments, and quality control. veeprho.com

This compound reference standards are commercially available and are crucial for analytical method development and validation (AMV), as well as for Quality Control (QC) in the production of pendimethalin. veeprho.comsynzeal.com These standards help in establishing detection limits and quantifying impurity levels to ensure they are within safety limits set by regulatory agencies. veeprho.com The synthesis of this compound is typically for its use as a reference standard in analytical applications. pharmaffiliates.com

Environmental Remediation Strategies for N Nitrosopendimethalin Contamination

In-Situ Remediation Technologies

In-situ remediation involves treating the contaminated material in its original location, which is often a more cost-effective and less disruptive approach. wikipedia.org

Bioremediation Approaches and Microbial Augmentation

Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants into less harmful substances. nih.gov This can occur through natural attenuation, where indigenous microbial populations carry out the degradation, or through more engineered approaches. nih.govenviro.wiki

Bioaugmentation : This strategy involves the introduction of specific, highly efficient pollutant-degrading microorganisms into the contaminated site to supplement the indigenous microbial community. mdpi.comirispublishers.com For organic pollutants, autochthonous bioaugmentation (ABA), which uses indigenous degrading strains, is considered a reliable approach. nih.gov The rapid screening and enrichment of such microorganisms are crucial for the practical application of ABA. nih.gov Techniques like DNA stable isotope probing (DNA-SIP) can be employed to identify key indigenous microbes capable of degrading specific contaminants. nih.gov

Biostimulation : This approach focuses on stimulating the existing native microbial populations by adding nutrients and electron acceptors, such as nitrogen and phosphorus, to enhance their degradation capabilities. nih.gov

Microbial remediation can be applied in both solid-phase systems, like composting and soil biopiles, and slurry-phase systems. nih.gov The effectiveness of bioremediation can sometimes be limited by the bioavailability of the pollutant. mdpi.com

Chemical Oxidation/Reduction Techniques for On-Site Treatment

In-situ chemical oxidation (ISCO) and in-situ chemical reduction (ISCR) are aggressive remediation techniques that involve injecting chemical reagents into the subsurface to destroy or transform contaminants. wikipedia.orgenviro.wiki

In-Situ Chemical Oxidation (ISCO) : This process uses strong oxidants to chemically convert hazardous compounds into less toxic or non-hazardous ones. clu-in.org Commonly used oxidants include permanganate (B83412) (potassium or sodium), persulfate, hydrogen peroxide (often catalyzed with iron in a process known as Fenton's reagent), and ozone. wikipedia.orgclu-in.org ISCO is effective for a wide range of organic contaminants, including those resistant to natural degradation. wikipedia.org The success of ISCO depends on the effective delivery of the oxidant to the contaminant and managing competing reactions with natural organic matter. clu-in.orgcrccare.com

| Oxidant | Target Contaminants |

| Permanganate (Potassium/Sodium) | Chlorinated ethenes, Chlorobenzenes, BTEX, Phenols. crccare.comfrtr.gov |

| Fenton's Reagent (H₂O₂ + Iron) | Wide range of organic compounds. wikipedia.org |

| Persulfate | PFOA (with heat activation). frtr.gov |

| Ozone | Variety of organic contaminants. wikipedia.org |

In-Situ Chemical Reduction (ISCR) : This technique involves introducing a reductant into the subsurface to degrade toxic organic compounds or immobilize metals. clu-in.org Zero-valent iron (ZVI) is a commonly used reductant for treating halogenated compounds. clu-in.orgfrtr.gov Other reductants include ferrous iron, sodium dithionite, and sulfide (B99878) salts. clu-in.org ISCR can create a highly reduced environment that stimulates both abiotic and biotic dechlorination processes. evonik.com

Physical Treatment Methods for Environmental Matrices (e.g., Air Sparging)

Physical treatment methods aim to remove contaminants from the soil or groundwater without chemical or biological transformation.

Air Sparging : This in-situ technology involves injecting air into the saturated zone below the groundwater table. tpsgc-pwgsc.gc.ca The injected air helps to volatilize contaminants, moving them from the groundwater to the unsaturated zone where they can be captured by a vapor extraction system. tpsgc-pwgsc.gc.cacrccare.com Air sparging also increases dissolved oxygen levels, which can stimulate aerobic biodegradation of contaminants. frtr.gov It is most effective for volatile organic compounds. tpsgc-pwgsc.gc.cafrtr.gov The effectiveness can be enhanced by injecting heated air or other gases like oxygen or propane. crccare.com

Ex-Situ Remediation Technologies

Ex-situ remediation involves excavating or pumping the contaminated material to an above-ground treatment facility. nih.gov

Advanced Oxidation Processes (AOPs) in Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). cwejournal.orgresearchgate.net These processes are often used as a final polishing step to ensure high-purity water. ultraaqua.com

AOPs can be broadly categorized as:

Ozone-based AOPs : These include ozonation and combinations like O₃/H₂O₂ (peroxone). cwejournal.orgkirj.ee The addition of hydrogen peroxide can enhance the oxidation property of ozone. cwejournal.org

UV-based AOPs : These processes use ultraviolet radiation to generate hydroxyl radicals, such as UV/H₂O₂ and UV/O₃. cwejournal.orgkirj.ee UV photolysis is a common method for treating N-nitrosamines in drinking water. berkeley.eduepa.gov

Other AOPs : Fenton and photo-Fenton processes, sonolysis, and wet air oxidation are also effective AOPs. cwejournal.org

| AOP Combination | Mechanism |

| Vacuum-UV / Ozone | Generates OH-radicals for degradation. ultraaqua.com |

| UV / Hydrogen Peroxide | UV light activates H₂O₂ to form radicals. ultraaqua.com |

| UV / Persulfate | UV activates persulfate to generate sulfate (B86663) radicals. ultraaqua.com |

| UV / Chlorine | UV light enhances the oxidative power of chlorine. ultraaqua.com |

| Ozone / Peroxide | Combination increases the formation of hydroxyl radicals. ultraaqua.com |

Adsorption and Filtration-Based Removal Techniques

Adsorption and filtration are widely used physical processes for removing contaminants from water. researchgate.net

Adsorption : This process involves the accumulation of contaminants (adsorbate) on the surface of a solid material (adsorbent). ekb.egeeer.org It is a versatile and cost-effective method for removing a wide range of pollutants. eeer.org Various adsorbents are used, including:

Activated Carbon : Widely used for removing organic compounds due to its high surface area and porosity. researchgate.netmdpi.com

Resins : Synthetic polymers like Amberlite XAD-4 and XAD-7 have been investigated for the removal of pesticides. researchgate.net

Natural Adsorbents : Materials like clays, zeolites, and agricultural wastes (e.g., sawdust, sugarcane bagasse) are low-cost alternatives. ekb.egmdpi.com

Nanomaterials : Graphene and other nanoparticles offer high surface areas and active sites for adsorption. biomedres.us

Filtration : This technique separates particulate matter from water by passing it through a porous medium. frtr.govschultzsoftwater.com Different types of filtration are used depending on the size of the contaminants to be removed:

Membrane Filtration : This includes processes like microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), which use semi-permeable membranes to separate dissolved contaminants. frtr.govnih.gov These methods are effective in removing low molecular weight pollutants. nih.gov

Conventional Filtration : Methods like slow sand filtration and household sand filters can effectively reduce turbidity and microbial contamination. researchgate.net

| Filtration Method | Description |

| Reverse Osmosis (RO) | Uses pressure to force water through a semi-permeable membrane, leaving contaminants behind. frtr.gov |

| Nanofiltration (NF) | A membrane filtration process that removes multivalent ions and larger organic molecules. frtr.gov |

| Microfiltration (MF) | Separates particles larger than 0.1 µm. nih.gov |

| Ultrafiltration (UF) | Removes particles in the range of 0.001 to 0.1 µm. nih.gov |

| Biological Filtration | Uses a bed of sand or gravel with a community of microorganisms to degrade contaminants. frtr.gov |

Strategies for Mitigating N-Nitrosopendimethalin Formation in Industrial Processes

The industrial synthesis of the herbicide pendimethalin (B1679228) can lead to the formation of the impurity this compound, a compound belonging to the N-nitrosamine class, which are often classified as probable human carcinogens. google.comkhlaw.com The conventional manufacturing process for dinitroaniline herbicides like pendimethalin can generate significant quantities of this nitrosamine (B1359907) by-product, with some crude products containing over 10% by weight. google.com Due to regulatory limits, which can be as low as one part per million (ppm), manufacturers have invested significant technological effort into developing strategies to prevent, reduce, or eliminate these impurities. google.comepa.gov Mitigation strategies are generally focused on three main areas: optimizing the manufacturing process to reduce initial formation, employing advanced techniques to remove the impurity from the final product, and developing alternative "green" synthesis pathways that inherently avoid by-product generation.

Process Modification and Optimization for Impurity Reduction

The formation of this compound is an inherent risk in the traditional synthesis of pendimethalin, which involves the nitration of an amine precursor. nih.gov N-nitrosamines are typically formed through the reaction of secondary amines with nitrosating agents, such as nitrites or nitrogen oxides, which can be present as impurities or intermediates in the chemical process. acs.org

Key strategies for reducing the formation of this compound during production include:

Control of Nitrosating Agents: A primary approach is to eliminate or deactivate the nitrosating agent before it can react with the secondary amine precursor of pendimethalin. google.comacs.org This can be achieved by methods such as aeration and scrubbing of the intermediate nitration products, which effectively removes potential nitrosating sources like nitrogen oxides. acs.org

Optimization of Reaction Conditions: The conventional synthesis of pendimethalin is often a two-step nitration process using a mixture of nitric and sulfuric acids. nih.govrsc.org In this process, the aniline (B41778) precursor is first treated with dilute nitric acid, followed by a second treatment with more concentrated nitric acid. nih.govrsc.org The yield of this compound is highly sensitive to reaction parameters. By carefully controlling factors such as temperature, reaction time, and the concentration and molar ratio of the acids, the formation of the nitrosamine by-product can be minimized. nih.govrsc.org For instance, research has shown that higher concentrations of nitric acid can lead to higher conversion rates but may also influence the ratio of desired product to impurity. nih.gov

Advanced Impurity Removal Techniques (e.g., Thermolysis, Hydrochloric Acid Treatment)

Even with process optimization, residual amounts of this compound may still be present in the crude product, necessitating post-synthesis purification steps. Several advanced techniques have been developed to effectively remove these impurities to meet stringent regulatory standards. google.comacs.org

Thermolysis: This method involves heating the crude pendimethalin product to decompose the this compound impurity. A patented process describes thermolysis as a simple, quick, and inexpensive method for eliminating both large and small quantities of N-nitroso-pendimethalin. google.com This technique is particularly effective for pendimethalin, where the nitrosamine contaminant must be reduced from levels as high as 10-30% by weight to below 1 ppm. google.com

Acid Treatment: The treatment of dinitroaniline herbicides with strong acids is another effective method for destroying nitrosamine impurities. acs.org Treating the technical material with hydrogen chloride gas, hydrochloric acid, or hydrobromic acid can efficiently convert the nitrosamines into other, non-carcinogenic compounds. acs.org This method is considered highly efficient for the destruction of trace quantities of nitrosamines. acs.org Other less efficient but viable agents include halogens like bromine and chlorine gas. acs.org

The table below summarizes these advanced impurity removal techniques.

| Technique | Description | Reported Efficiency |

| Thermolysis | The crude product is heated, causing the thermal decomposition of the N-nitrosamine impurity into non-problematic compounds. google.com | Capable of reducing N-Nitroso-pendimethalin content from over 10% by weight to below 1 part per million (ppm). google.com |

| Hydrochloric Acid Treatment | The technical grade dinitroaniline product is treated with hydrochloric acid (or hydrogen chloride gas) to chemically destroy the nitrosamine impurity. acs.org | Considered an effective method for the destruction of trace quantities of nitrosamines in dinitroanilines. acs.org |

| Hydrobromic Acid Treatment | Similar to hydrochloric acid treatment, this method uses hydrobromic acid to eliminate the nitrosamine contaminant. acs.org | An effective agent for destroying trace nitrosamine quantities. acs.org |

Development of "Green" Synthesis Routes to Minimize By-product Formation

A forward-looking approach to eliminating this compound impurities involves redesigning the synthesis of pendimethalin itself to be inherently cleaner and more efficient. These "green" chemistry approaches focus on preventing the formation of by-products from the outset.

One of the most promising developments is the use of continuous-flow microreactors for the dinitration of the pendimethalin precursor. nih.govrsc.org Traditional large-batch industrial production is often difficult to control precisely, leading to side reactions and impurity formation. nih.govrsc.org In contrast, microreactors offer superior heat and mass transfer, allowing for excellent temperature control and significantly reducing reaction times. nih.gov

A study demonstrated a one-step dinitration of the aniline precursor in a continuous-flow microreactor. nih.gov This process achieved a 97% yield of pendimethalin with 100% conversion in a very short time frame, compared to the conventional two-step batch process which takes several hours and produces a significant this compound by-product, with a product-to-nitrosamine molar ratio of 7:3. nih.gov This green synthesis route not only dramatically increases efficiency and safety but also minimizes the formation of this compound, reducing the need for extensive downstream purification. nih.govrsc.org

Further green chemistry principles can be applied to the synthesis of the aniline precursors themselves. For example, the use of reductive amination with a recyclable 5% platinum-on-carbon catalyst presents a more sustainable alternative to traditional methods. rsc.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N-Nitrosopendimethalin in pesticide formulations?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix interference. For regulatory compliance, USEPA Method 521 is validated for nitrosamine detection, employing solid-phase extraction (SPE) and gas chromatography with chemical ionization (GC-CI) for trace-level quantification . Reference standards (e.g., MET-13140A-100MG) should be sourced from accredited providers to ensure accuracy .

Q. How does this compound form as a degradant or impurity in trifluralin-based pesticides?

- Mechanism : Formation occurs via nitrosation of pendimethalin intermediates under acidic conditions or via reaction with nitrite ions (NO₂⁻) in soil or formulation matrices. Experimental studies should include pH-controlled stability testing (e.g., 0.1 M HCl at 40°C) and LC-MS monitoring to track nitroso group (-NO) incorporation .

Q. What are the primary toxicological concerns associated with this compound exposure?

- Risk Assessment : Nitrosamines are classically mutagenic due to alkylation of DNA bases. Follow OECD Guideline 471 (Ames test) and in vitro micronucleus assays to assess genotoxicity. Comparative analysis with structurally similar nitrosamines (e.g., N-Nitrosodiethylamine) can prioritize hazard levels .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

- Experimental Design : Conduct parallel studies under controlled conditions (e.g., aerobic vs. anaerobic soils, UV exposure). Use deuterated analogs as tracers in mass spectrometry to distinguish abiotic vs. microbial degradation pathways. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm metabolite structures .

Q. What advanced techniques optimize the separation of this compound from co-eluting matrix components in complex samples?

- Method Development : Employ two-dimensional chromatography (LC×LC) coupled with ion mobility spectrometry (IMS) to enhance resolution. For soil or plant matrices, pressurized liquid extraction (PLE) with dichloromethane:acetone (3:1) improves recovery rates. Validate method robustness using spiked samples and inter-laboratory comparisons .

Q. How do structural modifications of this compound influence its metabolic activation in mammalian systems?

- Mechanistic Study : Synthesize isotopologues (e.g., ¹⁵N-labeled nitrosamine) to track metabolic pathways via cytochrome P450 enzymes. Use hepatic microsome assays (human/rat) and HRMS to identify reactive intermediates (e.g., diazonium ions). Compare kinetics with N-Nitrosodiphenylamine to elucidate substituent effects on bioactivation .

Q. What strategies mitigate this compound formation during pesticide synthesis or storage?

- Preventive Measures : Introduce nitrosation inhibitors (e.g., ascorbic acid, α-tocopherol) during formulation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with nitrite scavengers. Monitor nitroso content via Griess reagent or chemiluminescence detection .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported half-lives of this compound across studies?

- Statistical Approach : Apply meta-analysis using random-effects models to account for variability in experimental conditions (e.g., soil type, microbial activity). Sensitivity analysis can identify outlier datasets, while kinetic modeling (e.g., first-order decay) standardizes half-life calculations .

Q. What computational tools predict the environmental fate of this compound and its metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.